An In-depth Technical Guide to Ethyl (pentafluorophenoxy)acetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl (pentafluorophenoxy)acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl (pentafluorophenoxy)acetate, a fluorinated organic compound with significant potential in various scientific domains. From its synthesis based on established chemical principles to its unique properties and prospective applications, this document serves as a technical resource for professionals in research and development.
Introduction: The Advent of Fluorinated Compounds
The introduction of fluorine atoms into organic molecules has been a transformative strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and physicochemical properties of a compound. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, making fluorinated compounds highly valuable in the design of novel therapeutics and advanced materials.
Ethyl (pentafluorophenoxy)acetate, with its polyfluorinated aromatic ring, is a prime example of a molecule designed to leverage these benefits. While the specific historical discovery of this compound is not extensively documented in a single seminal publication, its synthesis is a logical extension of well-established synthetic methodologies, driven by the growing interest in fluorinated building blocks for research and development.
Synthesis of Ethyl (pentafluorophenoxy)acetate: A Modern Application of a Classic Reaction
The most logical and widely applicable method for the synthesis of Ethyl (pentafluorophenoxy)acetate is the Williamson ether synthesis . This classic reaction, first developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide.[1] In the context of Ethyl (pentafluorophenoxy)acetate, this translates to the reaction of pentafluorophenoxide with an ethyl haloacetate.
The reaction proceeds via an SN2 mechanism, where the nucleophilic pentafluorophenoxide ion attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether linkage.[2]
Reaction Mechanism and Rationale
The key to a successful Williamson ether synthesis is the generation of a potent nucleophile from a relatively acidic alcohol. Pentafluorophenol is significantly more acidic than phenol due to the strong electron-withdrawing effects of the five fluorine atoms, which stabilize the resulting phenoxide anion. This enhanced acidity allows for the use of milder bases, such as potassium carbonate, to deprotonate the phenol and form the pentafluorophenoxide in situ.
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically employed to solvate the cation of the base and the phenoxide, thereby increasing the nucleophilicity of the phenoxide and accelerating the reaction rate.[3]
The choice of the ethyl haloacetate is also crucial. Ethyl bromoacetate is a common and effective reagent for this transformation.[4][5] The reaction is generally heated to ensure a reasonable reaction rate.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Ethyl (pentafluorophenoxy)acetate based on the principles of the Williamson ether synthesis.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Pentafluorophenol | 184.06 | 1.84 g | 0.01 |
| Ethyl bromoacetate | 167.00 | 1.67 g | 0.01 |
| Potassium carbonate (anhydrous) | 138.21 | 2.76 g | 0.02 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aqueous sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
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To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentafluorophenol (1.84 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol).
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Add N,N-dimethylformamide (20 mL) to the flask.
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Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium pentafluorophenoxide.
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Slowly add ethyl bromoacetate (1.67 g, 0.01 mol) to the reaction mixture.
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Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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The crude Ethyl (pentafluorophenoxy)acetate can be purified by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties and Spectroscopic Data
Ethyl (pentafluorophenoxy)acetate is a colorless to pale yellow liquid at room temperature. Its key identifiers and expected physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate |
| CAS Number | 14742-37-1 |
| Molecular Formula | C10H7F5O3 |
| Molecular Weight | 270.15 g/mol |
Expected Spectroscopic Data:
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1H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl group and a quartet for the methylene protons of the ethyl group. Another singlet with an integration of 2H would correspond to the methylene protons adjacent to the ether oxygen.
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13C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the methylene carbons, and the carbons of the pentafluorophenyl ring, which will exhibit coupling with the fluorine atoms.
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19F NMR: The fluorine NMR spectrum is a key identifier for this compound and is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.
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IR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretching of the ester group, as well as characteristic C-O and C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Potential Applications in Research and Drug Development
While specific, large-scale industrial applications of Ethyl (pentafluorophenoxy)acetate are not widely reported, its structure suggests significant potential in several areas of research and development, particularly in the pharmaceutical and agrochemical industries.
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Medicinal Chemistry Building Block: The pentafluorophenoxy moiety can serve as a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the pentafluorophenyl group can influence the acidity of adjacent protons and the reactivity of the molecule.
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Precursor for Active Pharmaceutical Ingredients (APIs): Phenoxyacetic acid derivatives have been investigated for a range of biological activities. Ethyl (pentafluorophenoxy)acetate can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized to create libraries of compounds for biological screening.
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Agrochemical Research: The introduction of fluorine atoms is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability. Ethyl (pentafluorophenoxy)acetate could serve as a starting material for the synthesis of novel agrochemicals.
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Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Monomers derived from Ethyl (pentafluorophenoxy)acetate could be explored for the synthesis of novel fluorinated polymers.
Conclusion
Ethyl (pentafluorophenoxy)acetate is a valuable fluorinated building block with considerable potential for innovation in the life sciences and materials science. Its synthesis, readily achievable through the robust Williamson ether synthesis, provides access to a versatile scaffold for further chemical modification. As the demand for sophisticated fluorinated molecules continues to grow, the importance of compounds like Ethyl (pentafluorophenoxy)acetate in enabling the discovery and development of new technologies is set to increase. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising compound.
Visualizations
Synthesis of Ethyl (pentafluorophenoxy)acetate
Caption: Williamson Ether Synthesis of Ethyl (pentafluorophenoxy)acetate.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Ethyl (pentafluorophenoxy)acetate.
References
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Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]
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Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Williamson Ether Synthesis. Department of Chemistry, University of California, Los Angeles. [Link]
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STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Malaysian Journal of Chemistry. [Link]
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Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). ResearchGate. [Link]
